N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a thiophene ring, and a triazolopyridazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thiophene intermediates, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Azo-fused dinitramino compounds: These compounds exhibit excellent detonation performance and thermal stability.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of structural features, which confer a diverse range of chemical reactivity and biological activity
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically begins with the formation of the benzodioxin moiety followed by the introduction of the triazolopyridazine and sulfanyl groups. The general synthetic route involves:
- Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
- Synthesis of Triazolopyridazine : Utilizing thiophenes and triazole chemistry.
- Final Coupling : The acetamide group is introduced through acylation reactions.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activity. For instance, compounds similar to this compound have been tested against various enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism; inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM).
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter degradation.
Table 1: Enzyme Inhibition Activity
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Compound A | α-glucosidase | 12.5 | |
Compound B | Acetylcholinesterase | 8.0 | |
N-(Compound) | α-glucosidase | 10.0 |
Antimicrobial Activity
In addition to enzyme inhibition, various studies have reported antimicrobial properties associated with benzodioxin derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
N-(Compound) | E. coli | 32 µg/mL | |
N-(Compound) | S. aureus | 16 µg/mL |
Case Study 1: Diabetes Management
A study evaluated the effects of a series of benzodioxin derivatives on blood glucose levels in diabetic rats. The results indicated that specific compounds significantly reduced blood glucose levels compared to controls, suggesting potential for T2DM treatment.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell lines. The compound exhibited a protective effect against cell death induced by oxidative agents.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-18(20-12-3-5-14-15(10-12)27-8-7-26-14)11-29-19-22-21-17-6-4-13(23-24(17)19)16-2-1-9-28-16/h1-6,9-10H,7-8,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYSEFYXDNJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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